

MCHP-D4 certificate of analysis and specifications

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Compound of Interest	
Compound Name:	Mono-cyclohexyl phthalate-3,4,5,6-D4
Cat. No.:	B12404195

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MCHP-D4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-cyclohexyl phthalate-d4 (MCHP-D4), a deuterated analogue of the active metabolite of the plasticizer dicyclohexyl phthalate (DCHP). MCHP is recognized as an endocrine-disrupting chemical (EDC) that exerts its biological effects through various signaling pathways, making it a compound of interest in toxicological and metabolic research. The deuterated form, MCHP-D4, serves as an invaluable internal standard for the accurate quantification of MCHP in biological and environmental samples.

Certificate of Analysis and Specifications

The following tables summarize the typical specifications and analytical data for MCHP-D4, based on a representative Certificate of Analysis.[\[1\]](#)

Table 1: Product Identification and Chemical Properties[\[1\]](#)

Parameter	Specification
Product Name	Monocyclohexyl Phthalate-d4 (MCHP-D4)
Synonyms	mono-Cyclohexyl Phthalate-3,4,5,6-d4; 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4; Phthalic Acid Monocyclohexyl Ester-d4; Cyclohexyl Hydrogen Phthalate-d4
CAS Number	1398066-18-6
Molecular Formula	C ₁₄ H ₁₂ D ₄ O ₄
Molecular Weight	252.30 g/mol
Appearance	White to Off-White Solid
Solubility	Aqueous Base (Slightly), Chloroform (Slightly)
Long Term Storage	4°C

Table 2: Analytical Data[1]

Test	Method	Specification	Result
Appearance	Visual Inspection	White to Off-White Solid	White Solid
NMR	Nuclear Magnetic Resonance	Conforms to Structure	Conforms
Elemental Analysis	Combustion Analysis	Conforms	%C: 66.19, %H: 6.34
Mass Spectrometry	MS	Conforms to Structure	Conforms
Purity	Not Specified	98%	98%
Isotopic Purity	Mass Spectrometry	>95%	99.4% (d0 = 0.01%)

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MCHP's biological effects. Below are representative protocols for cell culture, cell viability assays, and gene

expression analysis, adapted from studies on phthalate exposure.

Cell Culture and MCHP Exposure

This protocol describes the general procedure for culturing a relevant cell line and exposing it to MCHP. Human cell lines such as Caco-2 (intestinal epithelial), DLD1, HT29 (colorectal adenocarcinoma), or MCF-10A (mammary epithelial) are often used in phthalate research.[2][3][4]

Materials:

- Appropriate cell line (e.g., Caco-2)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin/streptomycin, and 2 mM L-glutamine.[2]
- MCHP stock solution in a suitable solvent (e.g., DMSO)
- Cell culture flasks, plates, and other sterile consumables
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluence.
- Trypsinize the cells and seed them into 96-well plates at a density of 1×10^4 cells/mL for viability assays or larger plates for gene expression analysis.[3]
- Allow the cells to adhere and grow for 24 hours in the incubator.[3]
- MCHP Treatment: Prepare serial dilutions of MCHP from the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10 ng/mL to 500 ng/mL).[2]
- Remove the old medium from the cell culture plates and replace it with the MCHP-containing medium.
- Incubate the cells for the desired exposure period (e.g., 24 hours).[2][3]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or Sodium dodecyl sulfate (SDS) solution
- Microplate reader

Procedure:

- After the MCHP exposure period, add 10 μ L of MTT solution to each well of the 96-well plate. [3]
- Incubate the plate at 37°C for 3 hours.[3]
- Add 100 μ L of DMSO or SDS solution to each well to dissolve the formazan crystals.[3]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage relative to the untreated control cells.

Gene Expression Analysis (Quantitative PCR)

This protocol outlines the steps for analyzing changes in gene expression in response to MCHP exposure using quantitative PCR (qPCR).

Materials:

- RNA extraction kit
- Reverse transcription kit
- qPCR master mix

- Primers for target genes (e.g., PPAR γ , and a housekeeping gene like GAPDH)
- qPCR instrument

Procedure:

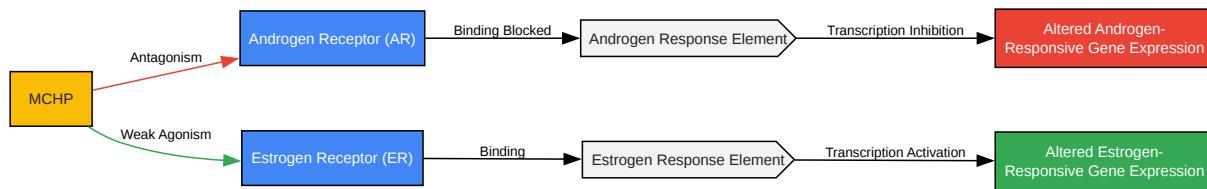
- RNA Extraction: Following MCHP treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
- Data Analysis: Analyze the qPCR data using the comparative Ct ($\Delta\Delta Ct$) method to determine the relative fold change in gene expression in MCHP-treated cells compared to untreated controls.

Signaling Pathways and Biological Activity

MCHP, as an endocrine disruptor, is known to interfere with several key signaling pathways, primarily those related to hormone receptors and metabolic regulation.

Endocrine Disruption and Receptor Interaction

Phthalates and their metabolites can interact with nuclear receptors, leading to downstream effects on gene expression. MCHP has been shown to exhibit anti-androgenic and weak estrogenic activities.

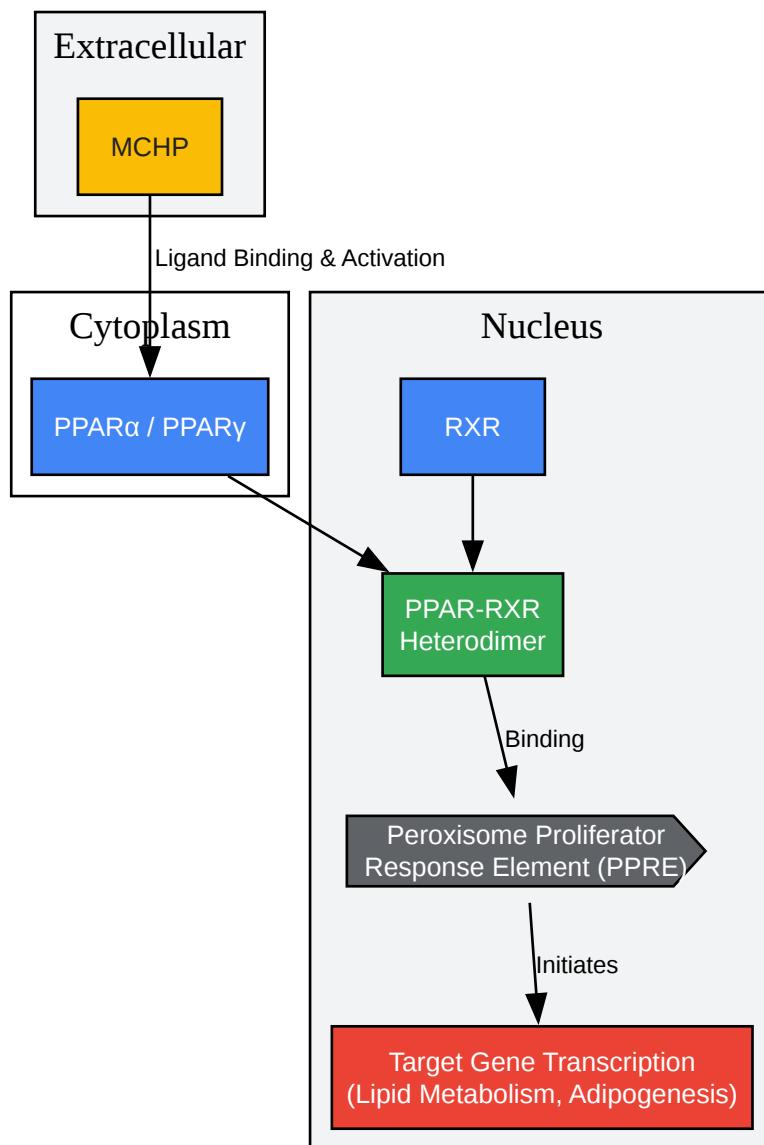


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Endocrine disruption by MCHP via nuclear receptor interaction.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. Phthalates, including MCHP, have been shown to activate PPARs, particularly PPAR α and PPAR γ .

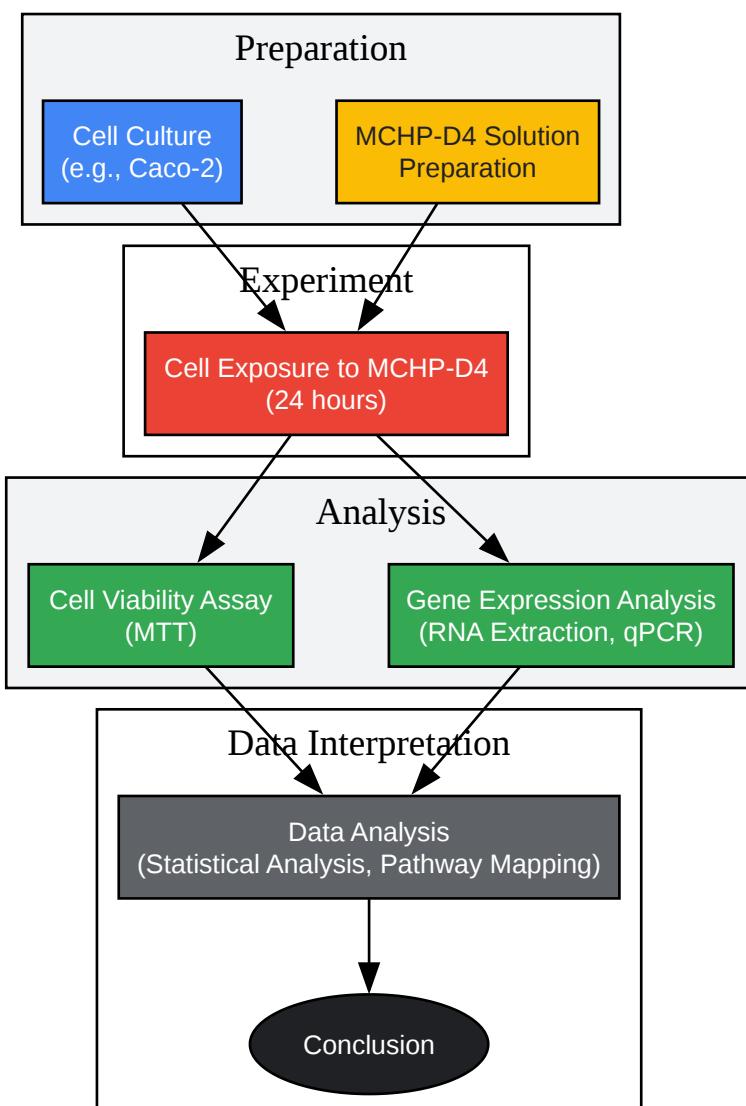


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MCHP activation of the PPAR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of MCHP on a cell line, from cell culture to data analysis.



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Workflow for studying the in-vitro effects of MCHP.

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